

Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate chemical properties

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Compound of Interest

Compound Name: Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate

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An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate

Abstract

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate (CAS No. 78979-64-3) is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a reactive nitrophenyl group, a biologically significant thiazole core, and a modifiable ethyl ester, offers multiple avenues for chemical derivatization. This guide provides an in-depth analysis of its core chemical properties, synthesis, spectroscopic profile, and reactivity. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with mechanistic insights to facilitate its application in advanced research.

Introduction and Nomenclature

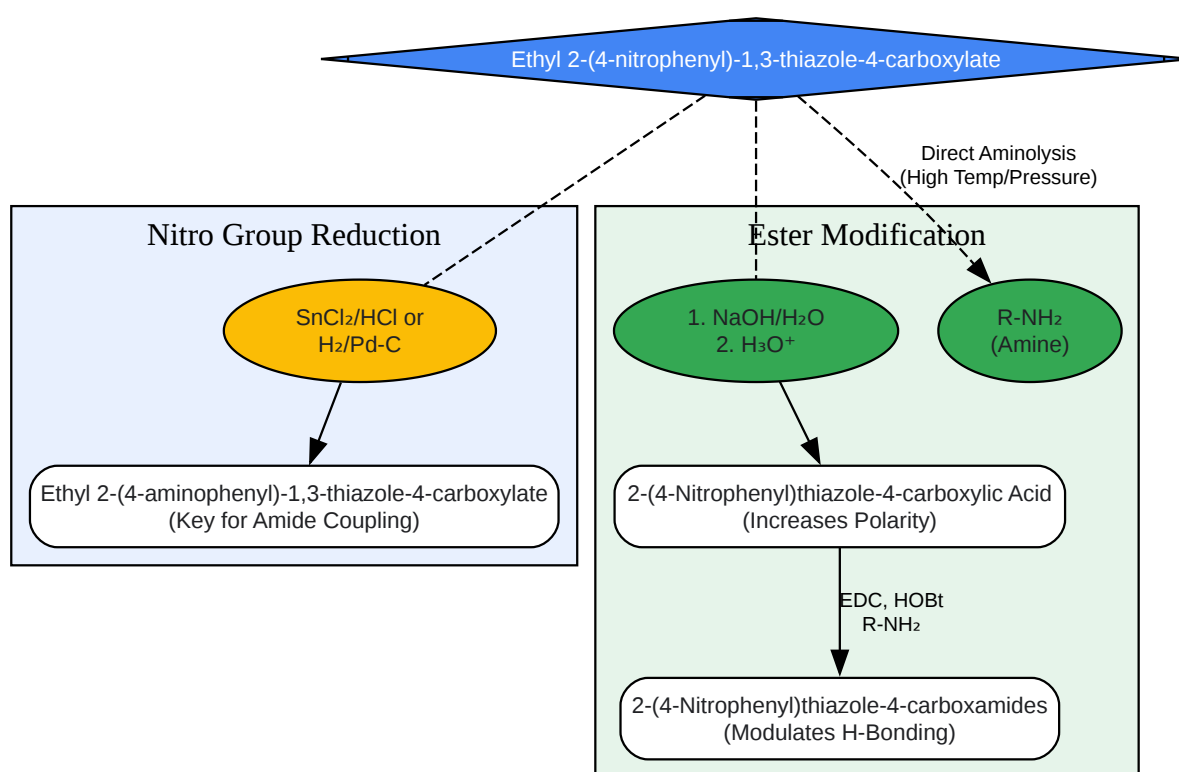
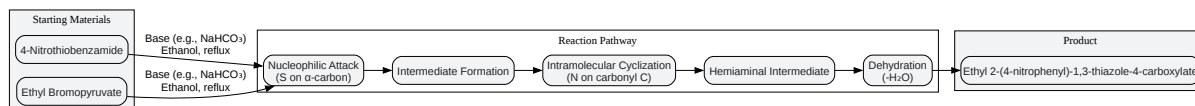
The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and serve as a rigid core for substituent orientation makes it highly valuable. The title compound, Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate, combines this important heterocycle with functionalities that are instrumental for synthetic elaboration.

It is crucial to address the compound's nomenclature. While the user query specified "**Ethyl 4-(4-nitrophenyl)-1,3-thiazole-2-carboxylate**," the vast majority of published data, including synthesis protocols and commercial availability, corresponds to the Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate isomer (CAS 78979-64-3). This guide will focus exclusively on this well-documented and synthetically accessible isomer.

This document will detail the molecule's physicochemical properties, outline its synthesis via the Hantzsch thiazole reaction with mechanistic clarity, describe its spectroscopic signature, and explore key transformations that underscore its utility as a versatile chemical intermediate.

Molecular Structure and Physicochemical Properties

The compound's structure is defined by a central 1,3-thiazole ring substituted at the C2 position with a 4-nitrophenyl group and at the C4 position with an ethyl carboxylate group. The electron-withdrawing nature of both substituents significantly influences the reactivity of the thiazole core.



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